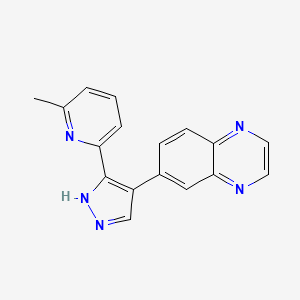

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline

Descripción general

Descripción

BIO-013077-01 es un potente inhibidor de los receptores tipo I de la familia del factor de crecimiento transformante beta (TGF-β). Es un compuesto basado en pirazol con la fórmula molecular C₁₇H₁₃N₅ y un peso molecular de 287,32 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar la vía de señalización del TGF-β, que juega un papel crucial en varios procesos celulares como la proliferación celular, la diferenciación, la adhesión, la migración y la apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BIO-013077-01 implica la formación de un anillo de pirazol, que es un motivo estructural común en muchos compuestos biológicamente activosLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final .

Métodos de producción industrial

La producción industrial de BIO-013077-01 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de grandes reactores, sistemas automatizados para el control preciso de las condiciones de reacción y técnicas de purificación avanzadas para garantizar la alta pureza y la consistencia del producto. El compuesto se almacena típicamente como un polvo a -20 °C durante un máximo de tres años o en solución a -80 °C durante un máximo de un año .

Análisis De Reacciones Químicas

Tipos de reacciones

BIO-013077-01 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de pirazol.

Sustitución: Las reacciones de sustitución son comunes, donde diferentes sustituyentes se pueden introducir en el anillo de pirazol para alterar su actividad biológica

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol. Las condiciones de reacción varían según la modificación deseada, pero generalmente implican temperaturas controladas y niveles de pH .

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente derivados de BIO-013077-01 con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y optimizar la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .

Inhibition of Protein Kinases

The compound has also been identified as a selective inhibitor of certain protein kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases. The inhibition of these kinases can lead to decreased cell migration and invasion, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. It has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Material Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material enhances the efficiency of these devices .

Sensors

This compound has also been investigated for use in sensor technology. Its sensitivity to environmental changes allows it to be employed in the development of chemical sensors that can detect specific analytes, contributing to advancements in environmental monitoring and safety applications .

Agricultural Science

Pesticidal Activity

Recent studies have highlighted the potential of this compound as a pesticide. Its effectiveness against various pests suggests that it could serve as a basis for developing new agrochemicals aimed at improving crop protection without causing significant harm to beneficial organisms .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Protein kinase inhibition | Selective inhibition leads to reduced cell migration | |

| Anti-inflammatory properties | Modulates inflammatory responses | |

| Material Science | Organic electronics | Enhances efficiency in OLEDs and OPVs |

| Sensors | Detects specific analytes effectively | |

| Agricultural Science | Pesticidal activity | Effective against various agricultural pests |

Mecanismo De Acción

BIO-013077-01 ejerce sus efectos inhibiendo los receptores tipo I de la familia del TGF-β, que son receptores de quinasa serina/treonina involucrados en la vía de señalización del TGF-β. La inhibición de estos receptores evita la fosforilación y activación de las moléculas de señalización aguas abajo, como las proteínas Smad, bloqueando así las respuestas celulares mediadas por el TGF-β. Este mecanismo de acción hace que BIO-013077-01 sea una herramienta valiosa para estudiar la vía del TGF-β y su papel en diversas enfermedades .

Comparación Con Compuestos Similares

BIO-013077-01 es único entre los inhibidores del TGF-β debido a su estructura química específica y su alta potencia. Los compuestos similares incluyen:

LY2109761: Otro inhibidor del receptor del TGF-β con una estructura química diferente.

SB-431542: Un inhibidor selectivo del receptor tipo I del TGF-β ALK5.

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas, potencias y aplicaciones específicas en investigación y terapia.

Actividad Biológica

6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline, identified by its CAS number 746667-09-4, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in the context of transforming growth factor-beta (TGF-β) signaling pathways.

- Molecular Formula : C₁₅H₁₂N₆

- Molecular Weight : 276.296 g/mol

- LogP : 2.49 (indicates moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Cu(I)-catalyzed azide-alkyne cycloaddition to form triazoles.

- Pd-catalyzed direct arylation to introduce the quinoxaline moiety.

TGF-β Inhibition

Research indicates that compounds related to this compound demonstrate significant inhibitory activity against ALK5 (Activin receptor-like kinase 5), a type I receptor for TGF-β. This inhibition is crucial for modulating fibrosis and other pathological conditions associated with TGF-β signaling.

| Compound | IC₅₀ (μM) | % Inhibition at 10 μM |

|---|---|---|

| This compound | Not specified | Not specified |

| Related Triazole | 4.69 | 80.8 |

| Pyrazole Derivative | 0.013 | 80 |

In a study, a derivative exhibited an IC₅₀ value of 0.013 μM , indicating potent ALK5 inhibition, while another showed 80% inhibition at a concentration of 0.1 μM in a luciferase reporter assay using HaCaT cells .

Selectivity and Mechanism

The selectivity of these compounds for ALK5 over other kinases, such as p38α MAP kinase, suggests that modifications in the molecular structure can enhance specificity and reduce off-target effects. For example, certain derivatives have shown negligible activity against p38α MAP kinase with less than 2% inhibition at similar concentrations .

Study on ALK5 Inhibitors

A series of studies focused on synthesizing and evaluating various derivatives of quinoxaline and pyrazole compounds for their efficacy as ALK5 inhibitors. One notable study synthesized multiple variants and assessed their biological activity through enzyme assays and cellular models, confirming that structural modifications significantly impact their inhibitory potential .

Clinical Relevance

The ability of these compounds to inhibit TGF-β signaling pathways has implications for treating fibrotic diseases and certain cancers where TGF-β plays a pivotal role in tumor progression and metastasis. The ongoing research aims to optimize these compounds for better pharmacological profiles.

Propiedades

IUPAC Name |

6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJLYXCHOKEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440482 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746667-48-1 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.